SU-11752

Catalog No.
S548525
CAS No.
M.F
C26H27N3O5S
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU-11752

Product Name

SU-11752

IUPAC Name

3-[2,4-diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15-

InChI Key

QUYIGDGKOSEELL-QNGOZBTKSA-N

SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

SU11752; SU11752; SU11752.

Canonical SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Isomeric SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)/C=C\2/C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Description

The exact mass of the compound 3-[2,4-Diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid is 493.16714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU-11752 is a small molecular compound recognized as a potent inhibitor of DNA-dependent protein kinase (DNA-PK). Its inhibitory activity is characterized by an IC50 value of 0.13 μM, indicating strong potency against this target. Additionally, SU-11752 also inhibits the phosphoinositide 3-kinase p110γ isoform, with an IC50 value of 1.1 μM. These properties make SU-11752 a valuable tool in cancer research and therapeutic development, particularly in the context of enhancing the efficacy of radiotherapy and chemotherapy by targeting DNA repair mechanisms .

The chemical reactivity of SU-11752 is primarily associated with its role as an inhibitor in biochemical pathways rather than traditional organic reactions. As a DNA-PK inhibitor, it disrupts the phosphorylation processes involved in DNA repair, which can lead to increased sensitivity of cancer cells to DNA-damaging agents. The compound's interactions may also involve complex formation with the target enzyme, leading to conformational changes that inhibit its activity .

SU-11752 exhibits significant biological activity through its inhibition of DNA-PK, which plays a crucial role in the non-homologous end joining pathway of DNA repair. This inhibition can sensitize various cancer cell lines to radiation and chemotherapeutic agents, making it a candidate for combination therapies in oncology. Studies have shown that compounds like SU-11752 can enhance the cytotoxic effects of treatments by impairing the cancer cells' ability to repair DNA damage efficiently .

The synthesis of SU-11752 involves several steps that typically include the construction of its thienopyrimidine core structure. While specific methods may vary, common approaches include:

  • Formation of Thienopyrimidine Ring: This involves cyclization reactions that form the central ring structure.
  • Functionalization: Subsequent steps introduce various functional groups that enhance its inhibitory properties.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Detailed synthetic routes are often proprietary or found in patent literature related to similar compounds .

SU-11752 has promising applications in:

  • Cancer Therapy: As a DNA-PK inhibitor, it is explored for use in combination with radiotherapy and chemotherapy to improve treatment outcomes.
  • Research Tool: It serves as a valuable tool in studies focused on understanding DNA repair mechanisms and cellular responses to DNA damage.

The compound's ability to sensitize cells to other treatments makes it a focal point in developing new therapeutic strategies against resistant tumors .

Research on SU-11752 has revealed its interactions with various cellular pathways beyond just inhibiting DNA-PK. Studies indicate that it may also affect signaling pathways related to cell survival and apoptosis. By inhibiting DNA repair, SU-11752 alters the cellular response to genotoxic stress, potentially leading to increased apoptosis in cancer cells exposed to radiation or chemotherapeutic agents .

Similar compounds that exhibit comparable biological activities include:

Compound NameTargetIC50 Value (μM)Unique Features
KU-57788DNA-PK0.05More potent than SU-11752; used in similar studies
AZD7648DNA-PK0.1Designed for enhanced selectivity and bioavailability
NU7441DNA-PK0.01Known for its broader kinase inhibition profile

Uniqueness of SU-11752

While all these compounds target DNA-PK, SU-11752 stands out due to its dual inhibitory action on both DNA-PK and phosphoinositide 3-kinase p110γ, providing a broader spectrum of action against tumor cells and enhancing its potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

493.16714214 g/mol

Monoisotopic Mass

493.16714214 g/mol

Heavy Atom Count

35

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1. Finlay, M. Raymond V.; Griffin, Roger J. Modulation of DNA repair by pharmacological inhibitors of the PIKK protein kinase family. Bioorganic & Medicinal Chemistry Letters (2012), 22(17), 5352-5359.
2. Ljungman, Mats. Targeting the DNA Damage Response in Cancer. Chemical Reviews (Washington, DC, United States) (2009), 109(7), 2929-2950.
3. Pastwa, Elzbieta; Malinowski, Mariusz Non-homologous DNA end joining in anticancer therapy. Current Cancer Drug Targets (2007), 7(3), 243-250

Explore Compound Types